molecular formula C12H21BO2 B1353570 2-(Hex-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 159087-40-8

2-(Hex-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1353570
M. Wt: 208.11 g/mol
InChI Key: RYRRXQHUSGAWQX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves a combined copper- and palladium-catalyzed atroposelective arylboration of alkynes . This method provides access to tetrasubstituted axially chiral alkenylboronates . The process is robust, tolerating various functional groups and substrates, including unsymmetrical alkynes. The resulting products exhibit excellent Z-/E-selectivity , regiocontrol, and enantiocontrol.

Scientific Research Applications

  • Field : Photophysical Properties Research

    • Application : The compound is used in the study of the effect of ring planarity on photophysical properties .
    • Method : o-Carborane was introduced to the C4 position of the pyridine rings of 2-phenylpyridine and 2-(benzo[b]thiophen-2-yl)pyridine, and the compounds were subsequently borylated .
    • Results : The study found that the planarity of the aryl groups have a decisive effect on the efficiency of the radiative decay due to the intramolecular charge transfer transition .
  • Field : Therapeutic Research

    • Application : Imidazole, a similar compound, is used in the development of new drugs .
    • Method : Various synthetic routes are used for imidazole and their derived products .
    • Results : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
  • Field : Drug Development

    • Application : Imidazole, a similar compound, is used in the development of new drugs .
    • Method : Various synthetic routes are used for imidazole and their derived products .
    • Results : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
  • Field : Synthesis of Oxaboranes

    • Application : This approach represents a direct and modular synthesis of oxaboranes which are difficult to access using current methods .
    • Method : This formal dearylative cyclocondensation reaction generates oxaboranes in moderate-to-high yields (47–99%) with high regioselectivities under mild reaction conditions .
    • Results : The study found that the planarity of the aryl groups have a decisive effect on the efficiency of the radiative decay due to the intramolecular charge transfer transition .
  • Field : Heterocyclic Compounds Research

    • Application : Pyrazine- and pyridine-substituted prop-2-yn-1-ols, but-3-yn-2-ols, and but-3-yn-2-ones are mostly known as key intermediates in synthetic reaction series .
    • Method : They are predominantly used as building blocks for the construction of target molecules .
    • Results : These alkynyl-substituted nitrogen heterocycles have been used in the preparation of pentathiepins with potential anticancer and antibacterial activities .
  • Field : Synthesis of Imidazo [1,2-a]pyridines

    • Application : The Sandmeyer reaction of differently C-2 substituted N- (prop-2-yn-1-ylamino)pyridines is an efficient, mild, new and practical method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo [1,2-a]pyridine heterocyclic ring system .
    • Method : This method involves the palladium-catalyzed Sonogashira cross-coupling reactions between aryl halides and alkynes .
    • Results : This diversity emphasizes the significant and general potential of heterocycle-substituted prop-2-yn-1-ols, but-3-yn-2-ols, and but-3-yn-2-ones with respect to a broad range of available chemical transformations and medicinal applications of the respective products .

properties

IUPAC Name

2-hex-1-ynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21BO2/c1-6-7-8-9-10-13-14-11(2,3)12(4,5)15-13/h6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYRRXQHUSGAWQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C#CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30450892
Record name 2-(Hex-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Hex-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

159087-40-8
Record name 2-(Hex-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Hex-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Hex-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(Hex-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(Hex-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(Hex-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(Hex-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 6
2-(Hex-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Citations

For This Compound
6
Citations
WRR Harker, PM Delaney, M Simms, MJ Tozer… - Tetrahedron, 2013 - Elsevier
The multigram synthesis of N-protected 2-pyridone boronic acid derivatives via a [4+2] cycloaddition of alkynylboronates with 2-pyrazinones is presented. The reactions are highly …
Number of citations: 11 www.sciencedirect.com
K Stefanowska, T Sokolnicki, J Walkowiak… - Chemical …, 2022 - pubs.rsc.org
Hydrosilylation of borylalkynes to borylsilylalkenes (with a different arrangement of substituents) has been successfully developed. The cis-addition of SiH group to the CC bonds was …
Number of citations: 7 pubs.rsc.org
RK Sahoo, AG Patro, N Sarkar, S Nembenna - ACS omega, 2023 - ACS Publications
The conjugated bis-guanidinate-stabilized zinc hydride complex (I)-precatalyzed chemoselective dehydroborylation of a wide array of terminal alkynes with excellent yields is reported. …
Number of citations: 3 pubs.acs.org
RS Foster, H Adams, H Jakobi… - The Journal of Organic …, 2013 - ACS Publications
We report the synthesis and some structural studies of 4-trifluoromethyl, 4-difluoromethyl-, and 4-monofluoromethylsydnones. All but the latter compounds are stable and represent …
Number of citations: 61 pubs.acs.org
AD Bailey - 2011 - ideals.illinois.edu
Palladium-catalyzed cross-coupling of γ-substituted allylic silanolates with aryl bromides was investigated. It was discovered that γ-selectivity is heavily influenced by the substituents at …
Number of citations: 2 www.ideals.illinois.edu
M Luo, Y Qin, X Chen, Q Xiao, B Zhao… - The Journal of Organic …, 2021 - ACS Publications
The simple, commercially available ZnBr 2 has been successfully employed as a highly efficient and chemoselective catalyst for the dehydrogenative borylation of terminal alkynes with …
Number of citations: 6 pubs.acs.org

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